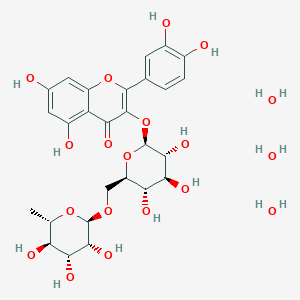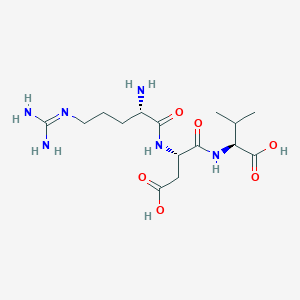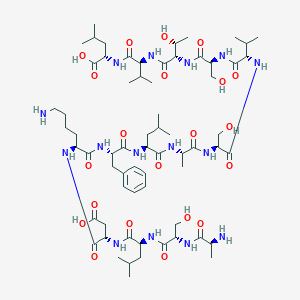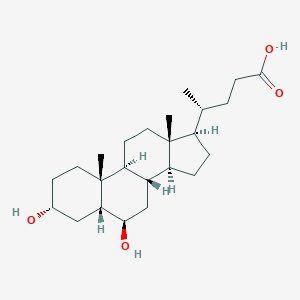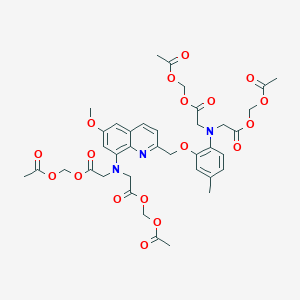
5-Methylisophthalaldehyde
Descripción general
Descripción
5-Methylisophthalaldehyde, also known as 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is a dialdehyde derivative . It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . It is an important raw material for the synthesis of various binucleating Schiff base ligands .
Synthesis Analysis
5-Methylisophthalaldehyde can be synthesized by heating p-cresol with hexamethylenetetramine . Another synthesis method involves the reaction of (5-Methyl-1,3-phenylene)dimethanol with pyridinium chlorochromate in dichloromethane at 0 - 20°C for 12 hours .
Molecular Structure Analysis
The molecular structure of 5-Methylisophthalaldehyde is based on its molecular formula, C9H8O3 . The InChI Key for this compound is ZBOUXALQDLLARY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Methylisophthalaldehyde has a melting point of 96-97°C and a predicted boiling point of 271.3±28.0°C . Its predicted density is 1.148±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Chemosensor Development
5-Methylisophthalaldehyde derivatives have been employed in the development of fluorescent and colorimetric chemosensors. A study by Mandal et al. (2019) describes a 2-hydroxy-5-methylisophthalaldehyde-based Schiff-base ligand as a chemosensor for the dual detection of Zn²⁺ and Cu²⁺ ions. This chemosensor exhibits significant changes in fluorescence intensity in response to these ions and has applications in environmental and biological studies (Mandal et al., 2019).
Material Synthesis and Applications
Ahmad et al. (2018) report on the synthesis of a 2D Metal-Organic Framework (MOF) using Cu(II)-5-azidoisophthalate. This MOF shows potential for efficient dye adsorption and has applications in catalysis, such as alcohol oxidation and Knoevenagel condensation (Ahmad et al., 2018).
Polymer Synthesis
Mallakpour & Taghavi (2008) synthesized novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid. This work highlights the utility of 5-methylisophthalaldehyde derivatives in creating polymers with specific optical properties, useful in materials science (Mallakpour & Taghavi, 2008).
Photochromic Properties
Voloshin et al. (2012, 2013) investigated the photochromic properties of symmetrical bisspiropyrans derived from 4,6-dihydroxy-5-methylisophthalaldehyde. These compounds exhibit significant photochromic properties and higher absorption capacity, which can be leveraged in optical applications (Voloshin et al., 2012), (Voloshin et al., 2013).
Catalytic Applications
Khadir et al. (2016) synthesized binuclear palladium and nickel complexes using 5-methylisophthalaldehyde derivatives. These complexes exhibited high efficiency and selectivity in catalytic reactions, such as the Mizoroki-Heck C-C coupling reaction, demonstrating the compound's utility in catalysis (Khadir et al., 2016).
Luminescent Sensors
Zeng et al. (2021) developed Cd(II) coordination polymers containing 5-methylisophthalic acid derivatives as luminescent sensors. These polymers can selectively detect benzaldehyde and permanganate anions, showcasing the application of 5-methylisophthalaldehyde derivatives in sensing technologies (Zeng et al., 2021).
Safety And Hazards
5-Methylisophthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers
Relevant papers include a study on the synthesis of fluorescent carbon quantum dots using 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde . Another paper discusses the application of dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde in magnetic and fluorescent materials .
Propiedades
IUPAC Name |
5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLVWAQSMOVZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547531 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisophthalaldehyde | |
CAS RN |
1805-67-0 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







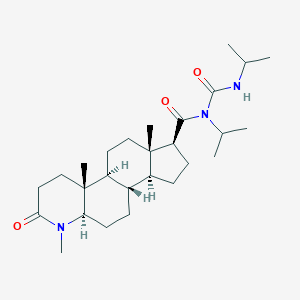
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
